amine](/img/structure/B13305664.png)
[1-(4-Ethylphenyl)propyl](propyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylphenyl)propylamine: is an organic compound with the molecular formula C14H23N and a molecular weight of 205.34 g/mol . This compound is characterized by the presence of an ethyl-substituted phenyl group attached to a propylamine chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)propylamine typically involves the alkylation of 4-ethylphenylpropylamine with propyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of 1-(4-Ethylphenyl)propylamine may involve continuous flow processes to ensure high yield and purity. The use of catalytic reactors and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-(4-Ethylphenyl)propylamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Secondary amines, tertiary amines
Substitution: Halides, alkoxides
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-(4-Ethylphenyl)propylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It is used in the development of enzyme inhibitors and receptor modulators .
Medicine: In medicinal chemistry, 1-(4-Ethylphenyl)propylamine is explored for its potential therapeutic applications. It is investigated for its role in the treatment of neurological disorders and as an analgesic agent .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an additive in various formulations. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of 1-(4-Ethylphenyl)propylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include signal transduction, neurotransmission, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methylphenyl)propylamine
- 1-(4-Isopropylphenyl)propylamine
- 1-(4-Butylphenyl)propylamine
Comparison: Compared to its analogs, 1-(4-Ethylphenyl)propylamine exhibits unique properties due to the presence of the ethyl group. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets. The ethyl group may enhance lipophilicity, affecting the compound’s solubility and permeability .
Eigenschaften
Molekularformel |
C14H23N |
|---|---|
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-11-15-14(6-3)13-9-7-12(5-2)8-10-13/h7-10,14-15H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
MSFFKMWPCYBOQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(CC)C1=CC=C(C=C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


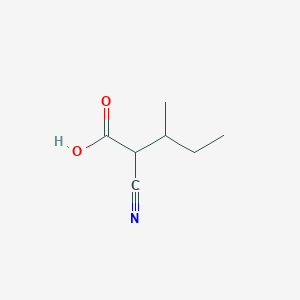
amine](/img/structure/B13305588.png)
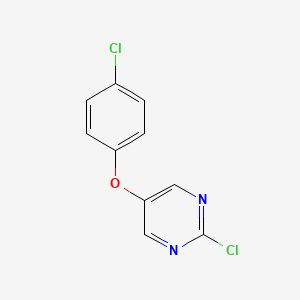
![Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)
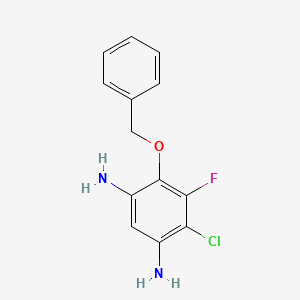
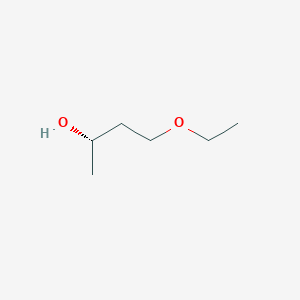
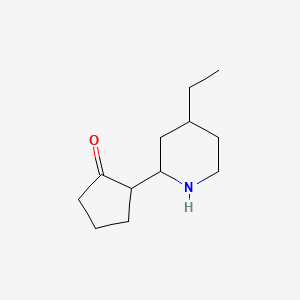
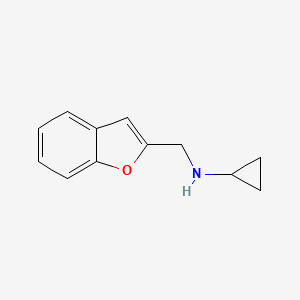
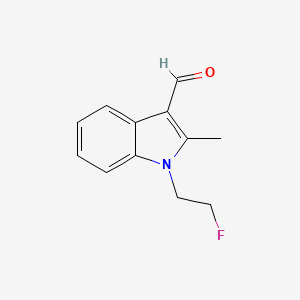
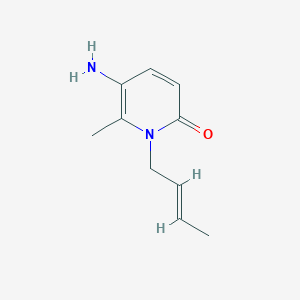
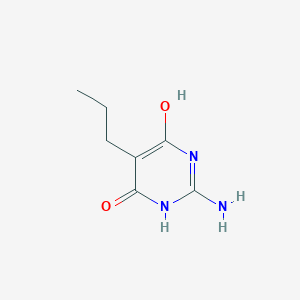
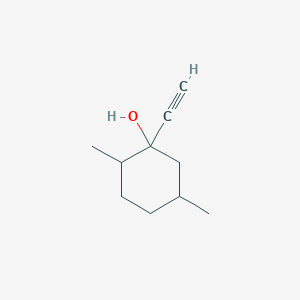

![2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13305685.png)
